SC-53116

Descripción general

Descripción

SC-53116 es un agonista selectivo del subtipo de receptor de serotonina 5-HT4 . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurociencia.

Métodos De Preparación

La síntesis de SC-53116 involucra varios pasos, incluyendo la formación de intermediarios clave y el producto final bajo condiciones de reacción específicas. Una de las rutas sintéticas involucra el uso de aldiminas de N-terc-butanosulfinilo, que sufren reacciones de autocondensación intra e intermoleculares altamente diastereoselectivas . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

SC-53116 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo con otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

| Parameter | Value |

|---|---|

| Receptor Target | 5-HT4 receptor |

| EC50 | 23.7 nM |

| Ki (5-HT3) | 152 nM |

| Affinity | Moderate for 5-HT3 |

| Selectivity | High for 5-HT4 vs. 5-HT3 |

SC-53116 exhibits a potent agonistic effect on the 5-HT4 receptor, making it more effective than other known agonists such as cisapride and renzapride . The compound's structure allows it to maintain a favorable balance between efficacy and selectivity.

Treatment of Gastrointestinal Disorders

This compound's primary application lies in the treatment of gastrointestinal disorders, where it helps enhance motility through its action on the 5-HT4 receptor. This receptor is crucial in mediating peristalsis and other motility functions in the gut.

Case Study: Efficacy in Gastrointestinal Motility

A study involving rodent models demonstrated that this compound significantly increased the contraction of the ileum when electrically stimulated, thereby confirming its role in promoting gastrointestinal motility . The compound's effectiveness was compared against other treatments, showing superior results in enhancing gastric emptying and reducing symptoms associated with gastroparesis.

Cognitive Enhancement

Recent research has also suggested that this compound may play a role in cognitive enhancement. Its action on serotonergic pathways indicates potential benefits in memory and learning processes.

Case Study: Cognitive Function Improvement

In behavioral studies conducted on rats, this compound was shown to improve memory deficits induced by various pharmacological agents. The compound's ability to selectively activate the 5-HT4 receptor appears to facilitate synaptic plasticity, which is essential for learning and memory .

Mechanistic Insights

The mechanism of action of this compound involves its binding to the 5-HT4 receptor, leading to increased cyclic AMP (cAMP) levels within cells. This pathway is crucial for mediating various physiological responses associated with gastrointestinal function and cognitive processes.

Table: Mechanism of Action

| Mechanism | Description |

|---|---|

| Receptor Binding | Agonist at 5-HT4 receptor |

| cAMP Production | Increases intracellular cAMP levels |

| Physiological Effects | Enhances motility and cognitive functions |

Mecanismo De Acción

SC-53116 ejerce sus efectos uniéndose selectivamente y activando el receptor de serotonina 5-HT4 . Esta activación conduce a una cascada de eventos intracelulares, incluida la activación de las vías de monofosfato de adenosina cíclico (AMPc), que finalmente resultan en varias respuestas fisiológicas.

Comparación Con Compuestos Similares

SC-53116 es único en su alta selectividad para el receptor de serotonina 5-HT4. Los compuestos similares incluyen:

Tegaserod: Otro agonista selectivo del receptor de serotonina 5-HT4 utilizado para tratar el síndrome del intestino irritable.

Cisaprida: Un agonista del receptor de serotonina 5-HT4 utilizado para tratar los trastornos de la motilidad gastrointestinal.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus aplicaciones específicas y perfiles de efectos secundarios .

Actividad Biológica

SC-53116 is a compound characterized primarily as a selective agonist for the serotonin 5-HT4 receptor. Its biological activity has been investigated in various studies, highlighting its potential therapeutic applications, particularly in gastrointestinal motility and neuroendocrine functions. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound primarily acts on the 5-HT4 receptor, which is implicated in various physiological processes, including gastrointestinal motility and neurotransmitter release. The compound has demonstrated both agonistic and antagonistic properties depending on the tissue type and receptor interaction.

- 5-HT4 Receptor Agonism : this compound has been shown to stimulate 5-HT4 receptors effectively, leading to increased cAMP production and enhanced neuronal firing rates in specific neuronal populations. For example, activation of 5-HT4 receptors with this compound resulted in a robust increase in gonadotropin-releasing hormone (GnRH) release from hypothalamic neurons, indicating its role in neuroendocrine signaling .

- Antagonistic Effects : In certain contexts, this compound has exhibited antagonistic effects against serotonin-induced responses. For instance, it was reported to antagonize the effect of serotonin (5-HT) on human colonic tissues at concentrations around 1 µM .

Pharmacological Profile

The pharmacological profile of this compound reveals its selectivity and potency compared to other serotonin receptor ligands.

| Compound | Receptor Type | EC50 (nM) | Ki (nM) |

|---|---|---|---|

| This compound | 5-HT4 | 23.7 | 152 |

| Cisapride | 5-HT4 | 50 | - |

| Renzapride | 5-HT4 | 44 | - |

| BIMU 8 | 5-HT4 | 40.3 | - |

This compound demonstrates a significant selectivity for the 5-HT4 receptor over the 5-HT3 receptor, with a Ki value of 152 nM for the latter, indicating moderate affinity but favoring the former .

Case Study: Gastrointestinal Motility

In a study examining the effects of this compound on gastrointestinal motility, it was found that this compound significantly enhanced peristaltic movements in isolated rat ileum preparations. The findings indicated that this compound could be beneficial in treating conditions like constipation or gastrointestinal dysmotility.

Research Findings: Neuroendocrine Regulation

A pivotal study highlighted that this compound administration resulted in a sustained increase in GnRH release from GT1–7 neurons. This effect was attributed to the activation of Gs-coupled signaling pathways leading to increased cAMP levels .

Propiedades

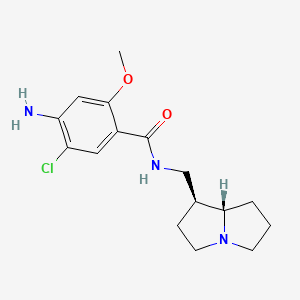

IUPAC Name |

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYSOZKZPOVDSB-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931023 | |

| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141196-99-8 | |

| Record name | SC 53116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141196998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SC-53116 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.